Cas no 70210-09-2 (3-methyl-4-[[4-(methylsulphonyl)-2-nitrophenyl]azo]-1-phenyl-1H-pyrazol-5-amine)

3-methyl-4-[[4-(methylsulphonyl)-2-nitrophenyl]azo]-1-phenyl-1H-pyrazol-5-amine structure
70210-09-2 structure
Nome del prodotto:3-methyl-4-[[4-(methylsulphonyl)-2-nitrophenyl]azo]-1-phenyl-1H-pyrazol-5-amine
Numero CAS:70210-09-2
MF:C17H16N6O4S
MW:400.411741256714
CID:974786
PubChem ID:112388

3-methyl-4-[[4-(methylsulphonyl)-2-nitrophenyl]azo]-1-phenyl-1H-pyrazol-5-amine Proprietà chimiche e fisiche

Nomi e identificatori

    • 3-methyl-4-[[4-(methylsulphonyl)-2-nitrophenyl]azo]-1-phenyl-1H-pyrazol-5-amine
    • (3E,4E)-5-methyl-4-{2-[4-(methylsulfonyl)-2-nitrophenyl]hydrazinylidene}-2-phenyl-2,4-dihydro-3H-pyrazol-3-imine
    • 1H-Pyrazol-5-amine, 3-methyl-4-((4-(methylsulfonyl)-2-nitrophenyl)azo)-1-phenyl-
    • 1H-Pyrazol-5-amine, 3-methyl-4-(2-(4-(methylsulfonyl)-2-nitrophenyl)diazenyl)-1-phenyl-
    • 3-Methyl-4-((4-(methylsulphonyl)-2-nitrophenyl)azo)-1-phenyl-1H-pyrazol-5-amine
    • EINECS 274-406-3
    • 1H-Pyrazol-5-amine, 3-methyl-4-[[4-(methylsulfonyl)-2-nitrophenyl]azo]-1-phenyl-
    • DTXSID7072044
    • 70210-09-2
    • 3-Methyl-4-[2-[4-(methylsulfonyl)-2-nitrophenyl]diazenyl]-1-phenyl-1H-pyrazol-5-amine
    • NS00037020
    • 1H-Pyrazol-5-amine, 3-methyl-4-[2-[4-(methylsulfonyl)-2-nitrophenyl]diazenyl]-1-phenyl-
    • FA3DT29VPT
    • BBCXHOYGGYKBRN-UHFFFAOYSA-N
    • Inchi: InChI=1S/C17H16N6O4S/c1-11-16(17(18)22(21-11)12-6-4-3-5-7-12)20-19-14-9-8-13(28(2,26)27)10-15(14)23(24)25/h3-10H,18H2,1-2H3
    • Chiave InChI: BBCXHOYGGYKBRN-UHFFFAOYSA-N
    • Sorrisi: CC1=NN(C(=C1N=NC2=C(C=C(C=C2)S(=O)(=O)C)[N+](=O)[O-])N)C3=CC=CC=C3

Proprietà calcolate

  • Massa esatta: 400.09558
  • Massa monoisotopica: 400.095374
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 8
  • Conta atomi pesanti: 28
  • Conta legami ruotabili: 4
  • Complessità: 791
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 1
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2.8
  • Superficie polare topologica: 152

Proprietà sperimentali

  • Densità: 1.504
  • Punto di ebollizione: 569.468°C at 760 mmHg
  • Punto di infiammabilità: 298.203°C
  • Indice di rifrazione: 1.704
  • PSA: 145.84
Fornitori consigliati
PRIBOLAB PTE.LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
PRIBOLAB PTE.LTD
上海贤鼎生物科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
上海贤鼎生物科技有限公司
Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing jingzhu bio-technology Co., Ltd.
Synrise Material Co. Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Synrise Material Co. Ltd.
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Zhangzhou Sinobioway Peptide Co.,Ltd.